
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxybenzamide is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. This compound is also known as ML347 and has been synthesized using various methods.
Wirkmechanismus
ML347 inhibits the activity of USP2 by binding to its catalytic site. This leads to the stabilization of its substrate proteins, which in turn leads to their degradation by the proteasome. This mechanism of action has been studied in detail using various biochemical and biophysical techniques such as X-ray crystallography, fluorescence spectroscopy, and mass spectrometry.
Biochemische Und Physiologische Effekte
ML347 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, ML347 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
ML347 has several advantages for lab experiments. It is a potent and selective inhibitor of USP2, which makes it a valuable tool for studying the role of USP2 in various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of ML347 is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on ML347. One of the areas of interest is the development of more potent and selective inhibitors of USP2 for use in cancer treatment. Another direction is the study of the role of USP2 in other diseases such as cardiovascular disease and diabetes. In addition, the development of new synthetic methods for ML347 and its analogs could lead to the discovery of new compounds with potential therapeutic applications.
Conclusion:
In conclusion, ML347 is a chemical compound that has been extensively studied for its potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. ML347 has shown great promise as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases, and further research in this area is warranted.
Synthesemethoden
The synthesis method of ML347 involves the reaction of 4-chloroaniline, 4-methoxybenzoic acid, and 2,3-dihydrothiophene-1,1-dioxide in the presence of a coupling reagent. The reaction is carried out in the presence of a base and a solvent, which is typically an organic solvent such as dichloromethane or chloroform. The reaction mixture is then purified using column chromatography to obtain the final product, ML347.
Wissenschaftliche Forschungsanwendungen
ML347 has been extensively studied for its potential applications in various fields of research. It has been found to be a potent inhibitor of the enzyme USP2, which is involved in the regulation of various cellular processes such as DNA repair, cell cycle progression, and apoptosis. ML347 has been used to study the role of USP2 in cancer progression and its potential as a therapeutic target for cancer treatment. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-24-17-8-2-13(3-9-17)18(21)20(15-6-4-14(19)5-7-15)16-10-11-25(22,23)12-16/h2-11,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGMMBGXEAMXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

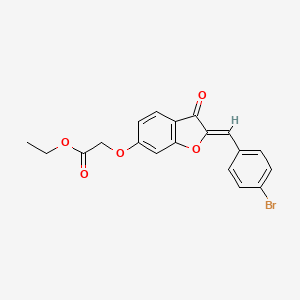
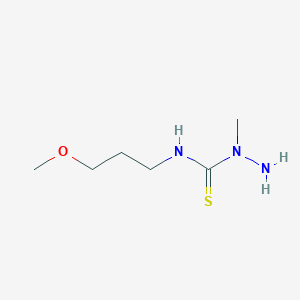
![7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827084.png)
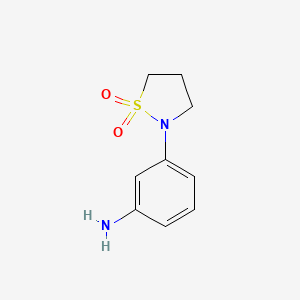
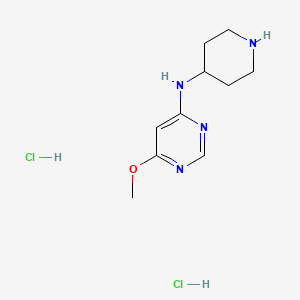
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827091.png)

![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)
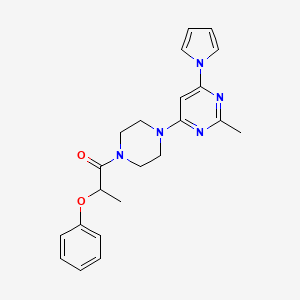
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2827101.png)
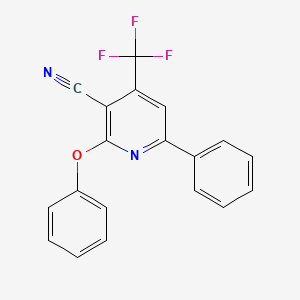
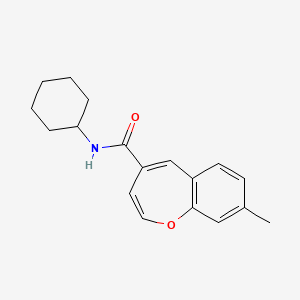
![2-(2,2-diphenylacetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2827105.png)